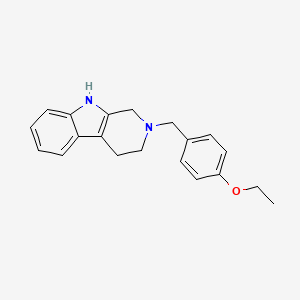
N-(3-fluorophenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluorophenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine, also known as PF-06282999, is a small molecule inhibitor that has shown potential as a therapeutic agent in various diseases. This compound has been extensively studied in preclinical models and has shown promising results in clinical trials.
Applications De Recherche Scientifique
N-(3-fluorophenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has been studied extensively in preclinical models for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. The compound has been found to inhibit the activity of certain enzymes and signaling pathways that are involved in the progression of these diseases.
Mécanisme D'action
N-(3-fluorophenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine is a small molecule inhibitor that targets specific enzymes and signaling pathways involved in disease progression. It has been found to inhibit the activity of certain kinases, including JAK1, JAK2, and TYK2, which are involved in the regulation of immune response and inflammation. By inhibiting these enzymes, N-(3-fluorophenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine can reduce inflammation and prevent the progression of various diseases.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has been shown to have various biochemical and physiological effects in preclinical models. It has been found to reduce inflammation and prevent the progression of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. The compound has also been found to inhibit the growth of cancer cells in various types of cancer, including lung cancer and breast cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-fluorophenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has several advantages for lab experiments, including its high potency and specificity for its target enzymes. The compound has been extensively studied in preclinical models and has shown promising results in clinical trials. However, there are also some limitations to using N-(3-fluorophenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine in lab experiments, including its high cost and limited availability.
Orientations Futures
There are several future directions for the research and development of N-(3-fluorophenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine. One potential direction is the development of combination therapies that include N-(3-fluorophenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine and other therapeutic agents. Another direction is the investigation of the compound's potential in the treatment of other diseases, such as neurodegenerative disorders and infectious diseases. Additionally, further studies are needed to determine the long-term safety and efficacy of N-(3-fluorophenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine in clinical trials.
Méthodes De Synthèse
The synthesis of N-(3-fluorophenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine involves a multi-step process that starts with the reaction of 3-fluoroaniline with 1H-pyrazole-1-carboxylic acid to form the corresponding amide. This intermediate is then reacted with 4-chloro-6-(ethylamino)pyrimidine to form the desired compound. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Propriétés
IUPAC Name |
N-(3-fluorophenyl)-6-pyrazol-1-ylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN5/c14-10-3-1-4-11(7-10)18-12-8-13(16-9-15-12)19-6-2-5-17-19/h1-9H,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKLNZVXIPYGJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC2=CC(=NC=N2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-6-pyrazol-1-ylpyrimidin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({[4-amino-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid](/img/structure/B5810407.png)
![N-ethyl-3-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5810410.png)

![methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5810442.png)
![3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5810452.png)
![1-(2,5-dimethylphenyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B5810460.png)

![2-{[4-(2-furylmethyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5810485.png)
![6-(4-hydroxybenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5810488.png)
![7-[(4-bromo-2-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5810490.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-methyl-3-isoxazolecarboxamide](/img/structure/B5810494.png)
![methyl 2-chloro-5-[(methylsulfonyl)amino]benzoate](/img/structure/B5810497.png)

